(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-4-11(9-23)19-14-12(8-13-17(25)21(3)18(26)27-13)16(24)22-7-5-6-10(2)15(22)20-14/h5-8,11,19,23H,4,9H2,1-3H3/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTGPJHRGBVJCM-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one belongs to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by relevant case studies and research findings.
Overview of Thiazolidinone Derivatives
Thiazolidinone derivatives are known for their significant role in medicinal chemistry due to their wide range of biological activities. These compounds exhibit properties such as anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. The thiazolidinone scaffold is particularly noted for its ability to inhibit various enzymes and cell lines associated with cancer proliferation and microbial resistance .
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives, including those similar to our compound of interest, in exhibiting anticancer properties. The mechanisms typically involve:
- Inhibition of Cancer Cell Proliferation : Thiazolidinones have been shown to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and cyclooxygenase (COX), contributing to their anticancer effects .
- Structure–Activity Relationship (SAR) : Research indicates that modifications in the thiazolidinone structure can enhance its anticancer efficacy. For instance, substituents on the benzylidene fragment have been linked to improved bioactivity against specific cancer types .
Case Study: Anticancer Efficacy
A study evaluating a series of thiazolidinone derivatives demonstrated that compounds with specific substitutions exhibited significant cytotoxicity against breast cancer cell lines. For example, derivatives with halogen substitutions showed enhanced activity compared to their non-substituted counterparts .
Antimicrobial Activity
Thiazolidinones also display promising antimicrobial properties. They have been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The biological activity can be summarized as follows:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 1h | 0.5 | Strong antibacterial against S. aureus |
| 1m | 125 | Moderate activity against P. aeruginosa |
| 11 | 50 | Antibiofilm activity observed |
These findings suggest that certain thiazolidinones can inhibit biofilm formation, which is critical for treating chronic infections .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, thiazolidinone derivatives have shown potential in other therapeutic areas:
- Anti-diabetic Effects : Some studies indicate that these compounds may enhance insulin sensitivity and reduce blood glucose levels through modulation of metabolic pathways .
- Analgesic Properties : Certain thiazolidinones have been reported to exhibit pain-relieving effects in preclinical models, suggesting their utility in pain management therapies .
Scientific Research Applications
Anticancer Activity
Thiazolidinone derivatives have been widely studied for their anticancer properties. The compound of interest has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Sava et al. (2021) | MCF7 (breast cancer) | 15.8 | Induction of apoptosis via caspase activation |
| Carraro Junior et al. (2023) | HeLa (cervical cancer) | 10.5 | Inhibition of cell cycle progression |
In these studies, modifications to the compound's structure at specific positions enhanced its cytotoxicity against various cancer cell lines.
Antidiabetic Potential
The compound's structural features suggest it may act as a PPARγ agonist, a target for type 2 diabetes treatment. Thiazolidinones are recognized for their role in improving insulin sensitivity.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit antimicrobial properties against a variety of pathogens, including bacteria and fungi. The thioxothiazolidine moiety in the compound may enhance its ability to disrupt microbial functions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives:
- Substituents at Position 2 : Alterations can significantly impact activity based on electronic and steric properties.
- Position 5 Modifications : Changes here can affect binding affinity to target proteins.
- Thioxothiazolidine Ring : The presence of sulfur and nitrogen contributes to reactivity and interaction with biological targets.
Study 1: Anticancer Efficacy
A study by Verma et al. evaluated the anticancer efficacy of thiazolidinone derivatives, including the compound . Results indicated that specific modifications at the propyl position enhanced cytotoxicity against lung cancer cells.
Study 2: Antidiabetic Potential
Another investigation focused on the activation of PPARγ by compounds similar to (Z)-5. Findings suggested that certain structural modifications led to improved binding affinity, indicating potential as therapeutic agents for diabetes management.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyrido-pyrimidinone and thiazolidinone rings. Below is a comparative analysis based on synthesized derivatives and their reported properties:
Table 1: Structural and Functional Comparison of Key Analogs
*Calculated based on molecular formula.
Key Findings:
Substituent Impact on Bioactivity: The 1-hydroxybutan-2-yl amino group in the target compound introduces a polar hydroxyl group absent in analogs like CAS 361996-23-8 (benzyl(methyl)amino) and CAS 372499-71-3 (allylamino). This may enhance solubility and target binding via hydrogen bonding, contrasting with hydrophobic interactions favored by benzyl/allyl groups . 3-Methyl vs.
Thiazolidinone Ring Modifications: The thioxo (C=S) group is conserved across analogs, critical for metal chelation and inhibition of metalloenzymes (e.g., HIV integrase, bacterial ribonucleases) . Z-configuration of the methylene bridge ensures planar geometry, facilitating π-π stacking with aromatic residues in target proteins .
Biological Activity Trends: Antiviral Potential: Piroxicam analogs () with EC50 values of 20–25 µM against HIV suggest that thiazolidinone derivatives with electron-withdrawing groups (e.g., thioxo) exhibit competitive inhibition of viral enzymes . Antimicrobial Activity: Thiazolidinone-pyrido-pyrimidinone hybrids (–11) are hypothesized to disrupt bacterial cell wall synthesis or DNA gyrase, akin to quinolones .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrido[1,2-a]pyrimidin-4-one precursors and thiazolidin-4-one derivatives. For example, refluxing a mixture of 9-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with 3-methyl-2-thioxothiazolidin-4-one in ethanol under acidic or basic conditions promotes imine formation. Subsequent functionalization of the hydroxybutan-2-ylamino group is achieved through nucleophilic substitution or reductive amination . Purification typically involves column chromatography or recrystallization from DMF/EtOH mixtures .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer :
- Spectroscopy : FT-IR confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups. NMR (¹H/¹³C) identifies the Z-configuration of the methylene group (δ ~8.5 ppm for the imine proton) and substituent environments .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is used to refine crystal structures, validating bond lengths and angles. The pyrido-pyrimidine and thiazolidinone rings exhibit planarity, with intramolecular hydrogen bonding between the hydroxybutan-2-ylamino group and the pyrimidinone oxygen .
Q. What in vitro biological assays are suitable for initial evaluation of this compound?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to dithiazole derivatives, which show MICs in the 5–50 µg/mL range .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Pyrido-pyrimidine analogs often exhibit IC₅₀ values <20 µM due to kinase inhibition or DNA intercalation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, ethanol/water mixtures (1:1) at 80°C may enhance imine formation while minimizing side reactions .
- Heuristic Algorithms : Bayesian optimization models predict optimal reagent ratios (e.g., 1.2:1 aldehyde:thiazolidinone) and reaction times (~4–6 hours), improving yields from 40% to >70% .
Q. What computational methods are effective for studying substituent effects on bioactivity?
- Methodological Answer :
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors. Thioxothiazolidinones with logP ~2.5 show enhanced membrane permeability .
- Docking Studies : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina. The methylene group and thioxo moiety form critical hydrophobic and hydrogen-bonding interactions .
Q. How can tautomeric equilibria or isomerization be monitored in solution?
- Methodological Answer :
- Dynamic NMR : Track chemical shift changes (e.g., imine proton splitting) at variable temperatures (25–80°C) in DMSO-d₆. Rate constants (k ~10⁻³ s⁻¹) indicate slow interconversion between tautomers .
- UV-Vis Spectroscopy : Monitor absorbance shifts (λmax ~350 nm) during Z/E isomerization under UV light. Quantum yield calculations (Φ ~0.1) reveal photostability limitations .
Tables for Key Data
Table 1 : Representative Synthetic Yields Under Varied Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | 70 | AcOH | 48 | 95% |
| DMF/EtOH (1:1) | 80 | Piperidine | 65 | 98% |
| Toluene | 110 | None | 32 | 85% |
Table 2 : Biological Activity of Analogous Compounds
| Compound Class | MIC (µg/mL) | IC₅₀ (µM) | Target |
|---|---|---|---|
| Dithiazole Derivatives | 5–50 | N/A | Bacterial enzymes |
| Pyrido-Pyrimidines | N/A | 10–20 | EGFR Kinase |
| Thiazolidinones | 20–100 | 25–50 | COX-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
